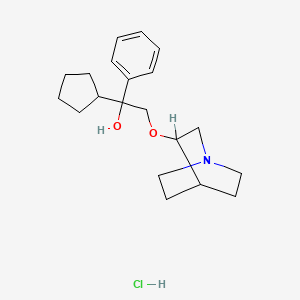
Clorhidrato de Penequina
Descripción general
Descripción
El clorhidrato de penehiclidina es un fármaco anticolinérgico que penetra en el cerebro y exhibe actividad antimuscarínica y antinicotínica . Es ampliamente utilizado en entornos clínicos, particularmente en China, por sus potentes y duraderos efectos sobre la inhibición de la secreción glandular, la sedación central y la prevención de los efectos del reflejo vago . El clorhidrato de penehiclidina es conocido por su acción selectiva sobre los receptores muscarínicos M1 y M3, con efectos mínimos sobre los receptores M2, lo que lo convierte en un valioso agente terapéutico con menos efectos secundarios cardiovasculares .
Aplicaciones Científicas De Investigación
El clorhidrato de penehiclidina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en varias reacciones químicas y estudios que involucran compuestos anticolinérgicos.
Medicina: Clínicamente, se utiliza para tratar afecciones como la enfermedad pulmonar obstructiva crónica (EPOC), las complicaciones pulmonares postoperatorias y como medicamento preanestésico
Mecanismo De Acción
El clorhidrato de penehiclidina ejerce sus efectos principalmente a través de su acción antagonista sobre los receptores muscarínicos M1 y M3 . Al bloquear estos receptores, inhibe la actividad nerviosa colinérgica, reduce la secreción de moco, relaja el músculo liso de las vías respiratorias y mejora la complacencia pulmonar . Además, interactúa con la vía de señalización de la cinasa N-terminal de c-Jun/cinasa de proteína activada por estrés (JNK/SAPK), que juega un papel en la reducción de la inflamación y el estrés oxidativo .
Análisis Bioquímico
Biochemical Properties
Penequine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets muscarinic and nicotinic acetylcholine receptors, inhibiting their activity . This inhibition prevents the binding of acetylcholine, thereby reducing the parasympathetic nervous system’s effects. Additionally, penequine hydrochloride interacts with enzymes involved in the degradation of acetylcholine, such as acetylcholinesterase, further enhancing its anticholinergic effects .
Cellular Effects
Penequine hydrochloride affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting acetylcholine receptors, penequine hydrochloride reduces intracellular calcium levels, leading to decreased muscle contractions and glandular secretions . This compound also affects gene expression by altering the transcription of genes involved in cholinergic signaling pathways .
Molecular Mechanism
The molecular mechanism of penequine hydrochloride involves its binding interactions with muscarinic and nicotinic acetylcholine receptors. By binding to these receptors, penequine hydrochloride inhibits their activity, preventing the downstream signaling cascade initiated by acetylcholine . This inhibition results in reduced muscle contractions, glandular secretions, and other parasympathetic effects. Additionally, penequine hydrochloride may influence enzyme activity, such as acetylcholinesterase, further modulating cholinergic signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of penequine hydrochloride change over time. The compound is stable in neutral and alkaline solutions but decomposes in strong acidic solutions . Over time, penequine hydrochloride may degrade into various byproducts, which can influence its efficacy and safety. Long-term studies have shown that penequine hydrochloride can induce changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of penequine hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholine receptors without causing significant adverse effects . At higher doses, penequine hydrochloride can induce toxicity, including decreased fertility and developmental toxicity in animal models . These toxic effects are dose-dependent and highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Penequine hydrochloride is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound undergoes metabolism primarily in the liver, where it is converted into several metabolites . These metabolites can influence metabolic flux and alter the levels of various metabolites in the body. The primary metabolic pathways of penequine hydrochloride involve hydroxylation and oxidation reactions .
Transport and Distribution
Penequine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, penequine hydrochloride can accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The distribution of penequine hydrochloride is influenced by factors such as blood flow, tissue binding, and membrane permeability .
Subcellular Localization
The subcellular localization of penequine hydrochloride plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows penequine hydrochloride to interact with its target receptors and enzymes effectively, modulating cellular processes and signaling pathways .
Métodos De Preparación
La síntesis del clorhidrato de penehiclidina implica varios pasos, comenzando con la reacción de quinuclidina con varios reactivos para formar el compuesto deseado. Un método implica la reacción de quinuclidina con cloruro de 2-hidroxi-2-ciclopentil-2-feniletil en presencia de una base para formar penehiclidina, que luego se convierte en su sal de clorhidrato . Los métodos de producción industrial típicamente implican optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, incluido el uso de solventes como la acetona para la cristalización .
Análisis De Reacciones Químicas
El clorhidrato de penehiclidina experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar en condiciones específicas, aunque las vías detalladas se informan con menos frecuencia.
Reducción: Las reacciones de reducción son menos relevantes para este compuesto debido a su estructura estable.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la reacción de penehiclidina con clorhidrato de etanol puede producir una sal de clorhidrato .
Comparación Con Compuestos Similares
El clorhidrato de penehiclidina es único debido a su acción selectiva sobre los receptores M1 y M3, con efectos mínimos sobre los receptores M2 . Los compuestos similares incluyen:
Escopolamina: Un antagonista muscarínico no selectivo con efectos más amplios y más efectos secundarios.
Tiotropio: Otro broncodilatador antimuscarínico utilizado para la EPOC, pero con diferente selectividad del receptor.
Atropina: Un conocido agente anticolinérgico con menos selectividad y más efectos secundarios cardiovasculares.
El clorhidrato de penehiclidina destaca por su acción dirigida y sus reducidos efectos secundarios, lo que lo convierte en una opción preferida en diversos entornos clínicos e de investigación .
Propiedades
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-cyclopentyl-1-phenylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2.ClH/c22-20(18-8-4-5-9-18,17-6-2-1-3-7-17)15-23-19-14-21-12-10-16(19)11-13-21;/h1-3,6-7,16,18-19,22H,4-5,8-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTVVMRZNVIVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(COC2CN3CCC2CC3)(C4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934385 | |
| Record name | 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151937-76-7 | |
| Record name | Penehyclidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151937-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penequinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151937767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENEHYCLIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1E1UF04I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main degradation products of penequine hydrochloride in acidic solutions and how are they formed?
A2: The primary degradation products are 3-quinuclidinol and 1-phenyl-1-cyclopentyl acetaldehyde [, ]. The formation mechanism involves:
Q2: What are the known toxicological effects of penequine hydrochloride?
A4: Studies in mice have investigated the potential toxicity of penequine hydrochloride. Research indicates potential impacts on fertility and early embryonic development []. Additionally, pre- and postnatal exposure in mice has shown some toxic effects []. Further research, especially in rats, has focused on the embryo-fetal development toxicity after intramuscular exposure to penequine hydrochloride [].
Q3: What analytical techniques are employed to study the degradation of penequine hydrochloride and identify its degradation products?
A5: Researchers utilize a combination of techniques including Thin Layer Chromatography (TLC), Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC/MS), and Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC/FTIR) to separate, identify, and characterize penequine hydrochloride and its degradation products [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


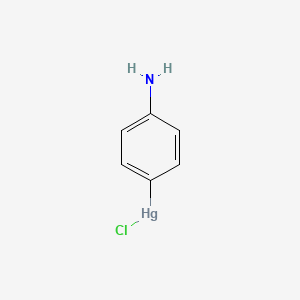
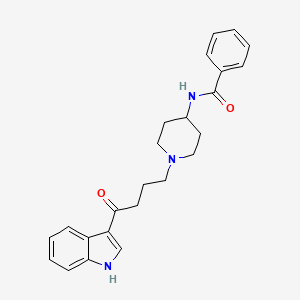
![(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol](/img/structure/B1201497.png)
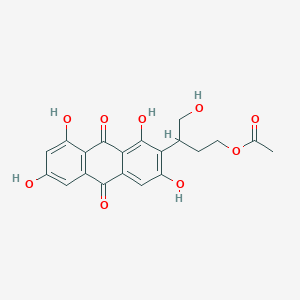
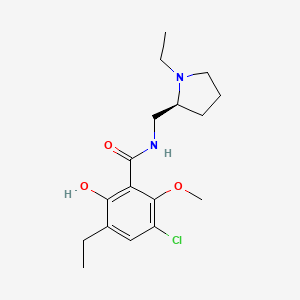

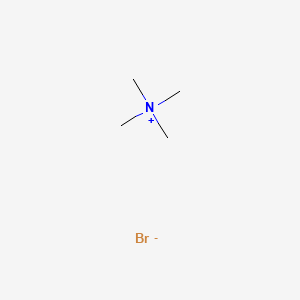
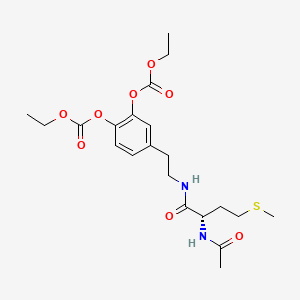
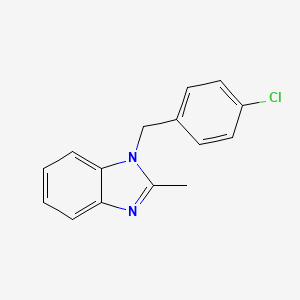
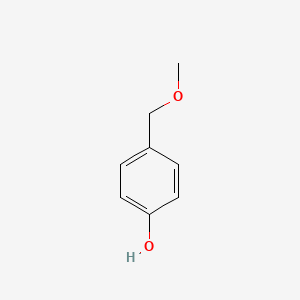
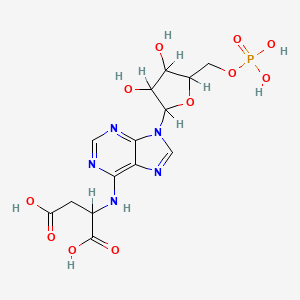
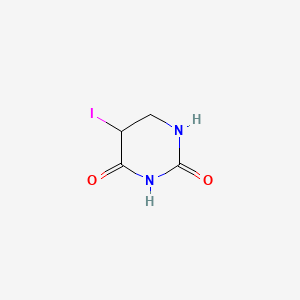
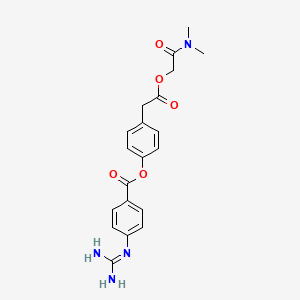
![[5-(3-Acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B1201514.png)
